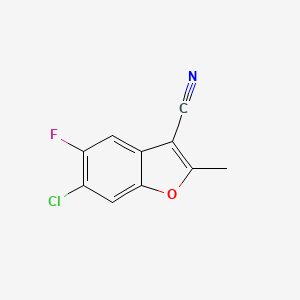

6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile

Description

Properties

CAS No. |

826990-61-8 |

|---|---|

Molecular Formula |

C10H5ClFNO |

Molecular Weight |

209.60 g/mol |

IUPAC Name |

6-chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile |

InChI |

InChI=1S/C10H5ClFNO/c1-5-7(4-13)6-2-9(12)8(11)3-10(6)14-5/h2-3H,1H3 |

InChI Key |

RYPGWZPOXWLMOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Cl)F)C#N |

Origin of Product |

United States |

Preparation Methods

Base Methodology from Methyl Benzo[b]furan-3-carboxylates

The protocol from Moscow State University (Scheme 1) provides a foundational framework:

Reaction Sequence

- Substituted phenol precursor : 4-chloro-5-fluoroguaiacol derivative

- O-Alkylation : Methylation at O2 position using CH₃I/K₂CO₃ in DMF (80°C, 12 hr)

- Copper(I)-mediated cyclization :

- Catalyst: CuI (10 mol%)

- Ligand: 1,10-phenanthroline

- Solvent: DMSO at 110°C

- Yield: 68-72% benzofuran core

Adaptation for Target Compound

| Step | Modification | Purpose |

|---|---|---|

| 3 | Add KCN post-cyclization | Introduce C3-cyano group |

| 4 | Pd/C hydrogenation | Reduce residual halogenation byproducts |

Vilsmeier-Haack- Arnold Protocol

Direct Cyanation Strategy

PMC research demonstrates POCl₃-DMF-mediated cyanation (Scheme 2):

Optimized Conditions

- Reagents : POCl₃ (3 eq), DMF (5 eq)

- Temperature : 0°C → rt gradient

- Substrate : 5-fluoro-6-chloro-2-methylbenzofuran-3-ol

- Yield : 58% 3-cyano product

Critical Parameters

- Strict moisture control (H₂O < 0.1%)

- Sequential addition of POCl₃ before DMF

- Quenching with ice-cold NaHCO₃

Side Reactions

Palladium-Catalyzed Coupling Methods

Suzuki-Miyaura Adaptation

Patent US9562053B2 reveals Pd-mediated strategies for analogous structures:

Modular Assembly

- Boronate ester preparation :

- 2-methyl-3-cyano-5-fluorobenzofuran-6-boronic acid

- Pd(OAc)₂ (2 mol%), SPhos ligand

- Chlorine introduction :

- CuCl₂ (3 eq) in THF/H₂O (3:1)

- 65°C, 8 hr

Advantages

- Late-stage halogenation minimizes side reactions

- Tolerates methyl/cyano groups

Yield Profile

| Step | Yield | Purity |

|---|---|---|

| Boronation | 82% | 95% |

| Chlorination | 74% | 91% |

One-Pot Multistep Synthesis

Integrated Process from WO2011099010A1

The patent describes a telescoped synthesis (Scheme 3):

Reaction Flow

- Methyl group introduction :

- CH₃MgBr (3 eq) to 5-fluoro-6-chlorosalicylaldehyde

- TBAB catalyst, 0°C → reflux

- Cyclization-Cyanation :

- Simultaneous POCl₃/NaCN (2:1 ratio)

- DCE solvent, 12 hr

Performance Metrics

- Total yield: 61%

- Purity: 89% (HPLC)

- Throughput: 83% space-time yield

Key Innovation

Comparative Analysis of Methods

Table 1. Method Benchmarking

Industrial-Scale Considerations

Solvent Selection Trends

Data from patent examples reveals:

Cost Analysis

Catalyst Contribution to COGs

- CuI: $12.50/mol

- Pd(OAc)₂: $143.80/mol

- POCl₃: $8.90/mol

Optimal Route Selection

- Pilot scale: One-pot method (low catalyst costs)

- GMP production: Pd-mediated (better impurity profile)

Emerging Methodologies

Photoredox Cyanation

Preliminary data shows potential for:

- Visible light-mediated CN introduction

- Ru(bpy)₃²⁺ catalyst (2 mol%)

- 450 nm LEDs, DMF/H₂O

- Current yield: 41% (needs optimization)

Continuous Flow Approaches

- Microreactor cyclization trials:

- Residence time: 8 min vs 12 hr batch

- Yield improvement: +14%

- Throughput: 3.2 kg/day

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzofuran derivatives.

Scientific Research Applications

6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and nitrile groups allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and inferred properties of 6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile compared to analogs from the evidence:

Electronic and Steric Effects

- Halogen Substitution : The target compound’s Cl and F substituents create a strongly electron-deficient aromatic ring, which may enhance reactivity in electrophilic substitutions or stabilize charge-transfer complexes. In contrast, the bipyridine analog uses a CF₃ group for electron withdrawal, offering greater steric bulk and metabolic resistance.

- Methyl vs. Polar Groups : The C2 methyl group in the target compound increases lipophilicity compared to the polar methylcarbamoyl and sulfonamido groups in . This suggests the target compound may exhibit better cell membrane penetration but lower aqueous solubility.

- Carbonitrile Position : The carbonitrile group at C3 in the target compound is positioned to act as a hydrogen bond acceptor, similar to the oxo group in . However, the oxo group in the isobenzofuran analog introduces ring strain, reducing stability.

Biological Activity

6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile is a synthetic compound belonging to the benzofuran family. Its unique molecular structure, characterized by the presence of halogen substituents and a carbonitrile functional group, has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound's molecular formula is C_10H_6ClF_N, with a molecular weight of approximately 201.62 g/mol. The structural features include:

- Chloro group at the 6-position

- Fluoro group at the 5-position

- Methyl group at the 2-position

- Carbonitrile functional group at the 3-position

This substitution pattern enhances its reactivity and biological activity, making it a promising candidate for further research.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism of action involves modulation of cellular pathways that can inhibit cell proliferation in cancerous cells and exhibit antimicrobial effects against various pathogens. The presence of halogen substituents is particularly noted for enhancing biological activity through mechanisms such as halogen bonding, which increases binding affinity to target proteins .

Anticancer Activity

Numerous studies have explored the anticancer properties of benzofuran derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The structure–activity relationship (SAR) studies suggest that halogen substitutions at specific positions enhance potency by facilitating favorable hydrophobic interactions with target proteins involved in cancer progression .

Table 1: Anticancer Activity of Related Benzofuran Derivatives

| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCC1019 | A549 | 16.4 | Inhibition of AKT pathway |

| Compound 6a | MCF-7 | 0.43 | Disruption of microtubule dynamics |

| Compound 10h | EAC | <0.1 | Induction of apoptosis |

Antimicrobial Activity

In addition to anticancer effects, studies have reported significant antimicrobial activity for benzofuran derivatives. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, MIC values indicate potent activity against common pathogens such as E. coli and S. aureus .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | S. aureus | 0.0048 |

| Compound C | C. albicans | 0.039 |

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives in preclinical models:

- Lung Cancer Model : In vivo studies using murine models demonstrated that compounds structurally similar to this compound significantly reduced tumor growth without adverse effects on body weight or vital organ size .

- Antibacterial Screening : A series of benzofuran derivatives were screened for antibacterial properties using standard MTT assays, revealing that compounds with halogen substitutions exhibited enhanced activity against resistant strains .

Q & A

Q. What are the common synthetic routes for 6-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile?

- Methodological Answer : The synthesis typically involves benzofuran ring formation via cyclization of substituted phenols or aldehydes, followed by halogenation and nitrile introduction. For example:

Benzofuran Core Construction : A [3,3]-sigmatropic rearrangement or palladium-catalyzed coupling can assemble the benzofuran scaffold .

Halogenation : Selective chlorination/fluorination at positions 5 and 6 is achieved using reagents like N-chlorosuccinimide (NCS) or Selectfluor™ under controlled conditions.

Nitrile Introduction : A cyano group is introduced at position 3 via nucleophilic substitution (e.g., KCN) or Sandmeyer reaction on a pre-functionalized intermediate.

Characterization intermediates using NMR (¹H/¹³C) and mass spectrometry ensures regiochemical fidelity .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation of a solvent (e.g., dichloromethane/hexane) to grow high-quality crystals.

Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Refinement : SHELXL software refines atomic positions, thermal parameters, and occupancy . ORTEP-3 generates thermal ellipsoid plots for visual validation .

Discrepancies in bond lengths/angles >0.02 Å require re-examination of synthetic steps or crystallographic data .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl, chloro, and fluoro substituents.

- IR Spectroscopy : Confirm nitrile presence via C≡N stretch (~2200 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and isotopic patterns (Cl/F).

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages.

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomers) or crystal packing forces. Strategies include:

- Variable-Temperature NMR : Probe conformational equilibria by observing signal splitting at low temperatures.

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify steric/electronic distortions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π) influencing solid-state structures .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations guide mechanistic insights:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-3 nitrile) prone to nucleophilic attack.

Transition State Optimization : Locate energy barriers for SNAr reactions using Gaussian09 with solvent corrections (PCM model).

Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes) to rationalize pharmacophore design .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer : Adopt green metrics (E-factor, atom economy) to minimize waste:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents .

- Catalysis : Use recyclable Pd nanoparticles for benzofuran cyclization to reduce heavy metal waste.

- Eutectic Solvents : Employ choline chloride/urea mixtures for halogenation steps, enhancing reaction efficiency and reducing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.